molecular formula C18H20N4 B3257177 (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane CAS No. 284497-48-9

(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane

Cat. No. B3257177
CAS RN: 284497-48-9
M. Wt: 292.4 g/mol
InChI Key: VYIMTYRAXWNXFU-QZTJIDSGSA-N
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Description

“(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane”, also known as BPID, is a compound where the cyclohexane ring adopts a chair conformation with the two imine groups linked at equatorial positions . It is used as a ligand class for polymeric materials .


Synthesis Analysis

The BPID ligand class is exploited as a scaffold for polymeric materials. Reaction of excess K or KH with the 2-pyridyl-BPID ligand results in the formation of a novel THF-bridged 1-D metallopolymer while the analogous reaction with the 4-pyridyl derivative results in a pyridyl-bridged 2-D metallopolymer .


Molecular Structure Analysis

In the molecular structure of “this compound”, the cyclohexane ring adopts a chair conformation with the two imine groups linked at equatorial positions . The two halves of the molecule are related by a crystallographic twofold rotation axis .


Chemical Reactions Analysis

The BPID ligand class is used in the formation of metallopolymers. When reacted with excess K or KH, the 2-pyridyl-BPID ligand forms a novel THF-bridged 1-D metallopolymer. An analogous reaction with the 4-pyridyl derivative results in a pyridyl-bridged 2-D metallopolymer .

Future Directions

The future directions of “(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane” research could involve exploring its potential applications in other areas of chemistry, given its role in the formation of metallopolymers .

properties

IUPAC Name

1-pyridin-2-yl-N-[(1R,2R)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIMTYRAXWNXFU-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

284497-48-9
Record name 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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